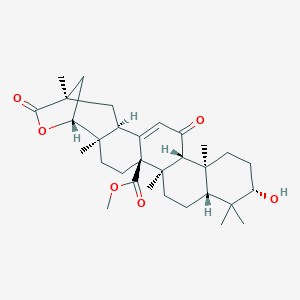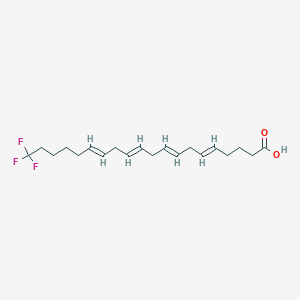
(S)-Octahydroindole-2-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl esters are a type of organic compound that have wide applications in synthetic organic chemistry . They are derived from carboxylic acids and tert-butyl alcohol . The tert-butyl group is known for its stability and is often used as a protecting group in organic synthesis .
Synthesis Analysis
Tert-butyl esters can be synthesized through a variety of methods. One common method involves the use of flow microreactor systems, which has been found to be more efficient and sustainable compared to batch processes . Transesterification is another common method used for the synthesis of tert-butyl esters .Molecular Structure Analysis
The molecular structure of tert-butyl esters typically includes a carbonyl group (C=O) and an alkyl group ®. The tert-butyl group (t-Bu) is attached to the carbonyl carbon .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. One notable reaction is transesterification, which is a process where the ester group of a compound is exchanged with the ester group of an alcohol . Another common reaction is deprotection, where the tert-butyl group is removed, often using an acid such as trifluoroacetic acid .Physical and Chemical Properties Analysis
Tert-butyl esters are generally stable compounds. They are often colorless and may have a distinct odor . The exact physical and chemical properties can vary depending on the specific compound.Applications De Recherche Scientifique
Synthèse Chimique des Peptides
Les esters d'acides aminés tert-butyles sont couramment utilisés comme des surrogates de groupe carboxyle masqué dans la synthèse chimique des peptides. Ils facilitent la préparation de dérivés d'acides aminés protégés non standard, qui sont cruciaux pour la modification des protéines et la synthèse de peptides complexes .
Précurseur de Synthèse Organique
Des composés comme le S-tert-Butyl Thioacétate, qui possèdent un groupe thioester, indiquent que les esters tert-butyles peuvent servir de groupes fonctionnels en synthèse organique. Ils participent à des réactions d'acylation, de condensation et de clivage, soulignant leur polyvalence dans les transformations chimiques.
Chimie en Flux Continu
Les esters tert-butyles peuvent être hydrolysés dans des systèmes de solvants protiques en utilisant des réacteurs à flux continu en bouchon. Ce processus ne nécessite pas de modification du pH ou de réactifs supplémentaires, ce qui en fait une méthode pratique pour transformer les esters tert-butyles à des températures élevées .
Groupe Protecteur en Synthèse
Le groupe tert-butyle sert de groupe protecteur pour les acides aminés lors des processus de synthèse. Il est introduit en utilisant diverses méthodes et peut être éliminé dans des conditions spécifiques sans affecter d'autres parties de la molécule .
Applications en Thérapie Anticancéreuse
Les dérivés d'esters tert-butyles ont été évalués pour leur potentiel en thérapie anticancéreuse. Par exemple, les promédicaments d'amides d'acide L-γ-méthylèneglutamique avec des groupes esters tert-butyles ont montré de la promesse dans ce domaine .
Catalyse par les Acides de Lewis
Les esters tert-butyles d'acides aminés peuvent être synthétisés en utilisant des acides de Lewis comme l'étherate de trifluorure de bore. Cette méthode donne de bons résultats pour une variété de chaînes latérales d'acides aminés et de substituants .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s known that tert-butyl esters, in general, can undergo transesterification reactions . In these reactions, both 1,3-chelation and the formation of a tetrahedral intermediate have been confirmed as key factors for the unusual nucleophilic behavior of a metal t-butoxide .
Biochemical Pathways
It’s known that the transesterification of β-keto esters, which are structurally similar to this compound, has widespread applications in the synthesis of complex molecules such as paclitaxel, prunustatin a, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
Pharmacokinetics
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Result of Action
It’s known that the reaction of tert-butyl esters with socl2 at room temperature provides acid chlorides in very good yields .
Action Environment
The action, efficacy, and stability of (S)-Octahydroindole-2-carboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive . Furthermore, aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFZHGWTHXLDLR-ILDUYXDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCCC2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2CCCCC2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536192 |
Source


|
| Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-05-7 |
Source


|
| Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
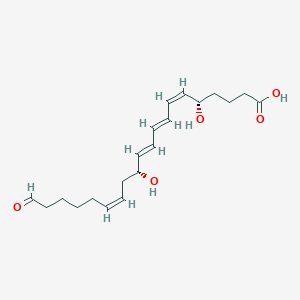
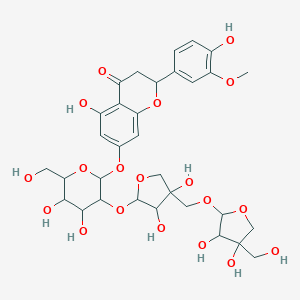
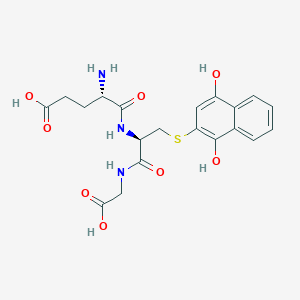
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)





